molecular formula C12H5N3O2 B1298533 Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- CAS No. 656811-17-5

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-

Cat. No.: B1298533
CAS No.: 656811-17-5
M. Wt: 223.19 g/mol
InChI Key: OPBOCXWCDCIQGI-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- (CAS: N/A, structure shown in Figure 1), is a specialized organic compound featuring a 1,3-benzodioxole core substituted at the 5-position with an ethenetricarbonitrile group. The 1,3-benzodioxole moiety is a bicyclic aromatic system containing two oxygen atoms in a dioxolane ring fused to a benzene ring. The ethenetricarbonitrile substituent consists of a vinyl group (-CH=CH-) bonded to three cyano (-CN) groups, conferring strong electron-withdrawing character.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethene-1,1,2-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5N3O2/c13-4-9(5-14)10(6-15)8-1-2-11-12(3-8)17-7-16-11/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBOCXWCDCIQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=C(C#N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348397
Record name Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656811-17-5
Record name Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Malononitrile Derivatives

One of the primary methods for synthesizing Ethenetricarbonitrile involves the use of malononitrile derivatives. The following steps outline this method:

  • Starting Materials : The synthesis begins with (1,3-benzodioxol-5-ylmethylene)malononitrile.

  • Reagents : Sodium cyanide is used as a nucleophile in the reaction.

  • Procedure :

    • Dissolve (1,3-benzodioxol-5-ylmethylene)malononitrile in dimethylformamide (DMF).
    • Cool the solution to 5°C and add sodium cyanide dropwise.
    • Stir the mixture at room temperature for several hours.
    • Introduce bromine to facilitate oxidation.
    • The reaction mixture is then treated with hexene to quench excess bromine and poured into water.
    • The resulting solid is collected by filtration and recrystallized from a solvent mixture of toluene and chloroform.

This method yields Ethenetricarbonitrile with a reported yield of approximately 75%.

Synthesis via Aldehyde Intermediates

Another approach involves starting from aldehyde derivatives:

  • Starting Materials : Use of 3-(1,3-benzodioxol-5-yl)acrylaldehyde as a precursor.

  • Reagents : The reaction can be catalyzed using bases or acid catalysts depending on the desired reaction pathway.

  • Procedure :

    • React 3-(1,3-benzodioxol-5-yl)acrylaldehyde with malononitrile in the presence of a base such as sodium ethoxide.
    • Heat the mixture to promote condensation and cyclization.
    • Isolate the product through standard work-up procedures including filtration and recrystallization.

This method has shown effective results in synthesizing various derivatives of Ethenetricarbonitrile.

Biocatalytic Methods

Recent studies have explored biocatalytic methods for synthesizing compounds containing the benzodioxole structure:

  • Microbial Reduction : Certain bacterial strains have been identified that can reduce ketones to their corresponding alcohols effectively.

  • Procedure :

    • A specific strain of Lactobacillus paracasei has been shown to convert ketone derivatives into alcohols with high enantioselectivity.
    • This environmentally friendly method provides an alternative route to synthesize chiral compounds related to Ethenetricarbonitrile.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method discussed:

Method Starting Material Yield (%) Key Features
Malononitrile Derivative (1,3-benzodioxol-5-ylmethylene)malononitrile ~75 Involves nucleophilic substitution and oxidation
Aldehyde Intermediates 3-(1,3-benzodioxol-5-yl)acrylaldehyde Variable Uses condensation reactions; versatile
Biocatalytic Methods Ketone derivatives High Eco-friendly; uses microbial strains

Chemical Reactions Analysis

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various modifications to create derivatives with tailored properties.
  • Material Science: The compound is explored in developing new materials with specific electronic or optical properties due to its unique chemical structure.

2. Biology:

  • Biological Interactions: Researchers investigate the interactions of this compound with biological molecules to assess its potential biological activity. Studies focus on how it may influence enzyme activity or receptor binding.
  • Toxicology Studies: Its effects on cellular systems are studied to understand potential toxicological impacts and safety profiles.

3. Medicine:

  • Therapeutic Potential: The compound is being evaluated for its therapeutic properties, particularly in drug development. It may act as a precursor for pharmaceuticals targeting specific diseases.
  • Drug Delivery Systems: Research is ongoing into its use in drug delivery systems where it can enhance the bioavailability of therapeutic agents.

4. Industry:

  • Specialty Chemicals Production: Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- is utilized in producing specialty chemicals that require specific functional groups for industrial applications.

Mechanism of Action

The mechanism of action of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Structural Comparison

The 1,3-benzodioxole group is a common pharmacophore and structural motif in natural and synthetic compounds. Below is a comparison of key structural features and functional groups:

Compound Name Substituent(s) at 5-Position Functional Groups Key Structural Features
Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- Ethenetricarbonitrile (-CH=CH-C≡N)₃ Cyano groups, vinyl linkage High electron deficiency, planar geometry
Eugenol (CAS 97-53-0) -CH₂CH₂CH₂OCH₃ Methoxy, allyl chain Phenolic -OH, flavorant properties
Benzo[d][1,3]dioxole-5-carboxylic acid (CAS 94-53-1) -COOH Carboxylic acid Hydrogen-bonding capacity, acidity
1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-one Chalcone (-CO-CH=CH-Ar) Ketone, α,β-unsaturated carbonyl Conjugated π-system, UV activity
Piperonal (CAS 120-57-0) -CHO Aldehyde Electrophilic aldehyde group

Key Observations :

  • The ethenetricarbonitrile derivative is unique due to its three cyano groups, which enhance electron deficiency compared to electron-donating groups (e.g., methoxy in eugenol) or neutral moieties (e.g., aldehyde in piperonal).
  • Unlike chalcone derivatives , which possess extended conjugation via α,β-unsaturated ketones, the ethenetricarbonitrile group may exhibit distinct electronic properties suitable for charge-transfer complexes or coordination with metal ions.
Physicochemical Properties
  • Thermal Stability: Cyano groups may enhance thermal stability, contrasting with the volatility of piperonal (aldehyde) or eugenol (phenolic).
  • Crystallography : The planar ethenetricarbonitrile group and puckered dioxolane ring (see ring puckering analysis in ) could influence crystal packing. Hydrogen bonding is less likely than in carboxylic acid derivatives .

Biological Activity

Ethenetricarbonitrile, 1,3-benzodioxol-5-yl-, also known as 2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings regarding its biological properties, including cytotoxicity, antibacterial activity, and potential mechanisms of action.

Chemical Structure and Properties

Ethenetricarbonitrile has the molecular formula C12H5N3O2C_{12}H_5N_3O_2 and features a benzodioxole moiety attached to a tricarbonitrile group. Its structure is crucial for its biological interactions and activities.

1. Cytotoxic Properties

Research indicates that Ethenetricarbonitrile exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it induces apoptosis in K562 cells (a human leukemia cell line) by triggering mitochondrial dysfunction and reactive oxygen species (ROS) generation. The compound's ability to increase the activity of caspases 3 and 7 suggests a strong pro-apoptotic effect. Specifically, after 48 hours of exposure, significant increases in caspase activity were observed, indicating its potential as an anticancer agent .

Compound Caspase Activity Increase Cell Line Observation Period
Ethenetricarbonitrile2.31-fold increaseK562 cells48 hours

2. Antibacterial Activity

Ethenetricarbonitrile has also been evaluated for its antibacterial properties. It demonstrated moderate activity against several Gram-positive bacterial strains with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL. This suggests that it may serve as a potential lead compound in the development of new antibacterial agents .

The mechanisms through which Ethenetricarbonitrile exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptosis via mitochondrial pathways, characterized by increased ROS production and disruption of mitochondrial membrane potential.
  • Inhibition of Pro-inflammatory Cytokines : It has been noted to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a role in cancer progression and inflammatory diseases .

Case Studies

Several case studies have documented the effects of Ethenetricarbonitrile in vitro and in vivo:

  • Case Study 1 : A study involving K562 cells showed that treatment with Ethenetricarbonitrile resulted in a significant reduction in cell viability compared to untreated controls. The compound's capacity to induce apoptosis was linked to its structural components that facilitate interaction with cellular targets involved in apoptosis signaling pathways .
  • Case Study 2 : In another investigation focusing on bacterial strains, Ethenetricarbonitrile was tested against both standard and clinical isolates. The results indicated that the compound could effectively inhibit bacterial growth, suggesting its potential utility in treating infections caused by resistant strains .

Q & A

Q. Methodological Considerations :

  • Monitor reaction progress via TLC.
  • Optimize solvent polarity (e.g., DMF for cyanation) and temperature (80–120°C).
  • Confirm regioselectivity using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR .

How is the structure of Ethenetricarbonitrile, 1,3-benzodioxol-5-yl- validated in crystallographic studies?

Basic
Validation relies on:

  • Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates against X-ray data, minimizing R-factors .
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess atomic displacement .
  • Validation Tools : checkCIF evaluates geometric anomalies (e.g., bond lengths, angles) and residual electron density .
ParameterAcceptable RangeSignificance
R-factor< 0.05Agreement between observed/calculated data
Residual Density±0.3 eÅ3^{-3}Electron density anomalies

How can hydrogen bonding patterns influence the crystal packing of Ethenetricarbonitrile derivatives?

Advanced
Hydrogen bonds (H-bonds) dictate supramolecular assembly. Use graph set analysis (Etter’s method) to classify motifs:

  • Descriptors : D(n)\text{D}(n), C(n)\text{C}(n), where nn = number of atoms in the motif.
  • Software : Mercury (CCDC) or CrystalExplorer to identify H-bond networks .

Example : A D(2)\text{D}(2) motif indicates dimeric interactions stabilizing the crystal lattice.

What challenges arise in resolving puckering conformations of the benzodioxole ring in crystallographic analysis?

Advanced
The non-planar benzodioxole ring requires Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) to quantify deviations:

  • Calculation : Use PLATON or PARST to derive puckering amplitudes and phases from atomic coordinates .
  • Challenges :
    • Thermal motion obscuring true puckering.
    • Overlap with solvent molecules in the unit cell.

What spectroscopic techniques are employed to characterize Ethenetricarbonitrile derivatives?

Q. Basic

TechniqueApplicationKey Parameters
NMRStructural elucidation1H^{1}\text{H}/13C^{13}\text{C} shifts, coupling constants
IRFunctional group analysisNitrile stretch (~2200 cm1^{-1})
MSMolecular weight confirmationm/z ratio, fragmentation patterns

Note : Cross-validate with XRD for unambiguous assignment .

How to address contradictions in spectral data when synthesizing novel Ethenetricarbonitrile analogs?

Q. Advanced

  • Multi-Technique Validation : Combine XRD with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities.
  • Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and IR bands for comparison .

What strategies optimize the experimental phasing of Ethenetricarbonitrile derivatives in X-ray crystallography?

Q. Advanced

  • Heavy Atom Derivatives : Soak crystals in iodide/platinum solutions for anomalous scattering.
  • Molecular Replacement : Use SHELXD with homologous structures as search models.
  • Synchrotron Radiation : Enhances data resolution for small or weakly diffracting crystals .

How do substituents on the benzodioxole ring affect the compound's reactivity?

Q. Basic

  • Electron-Withdrawing Groups (e.g., -NO2_2) : Increase nitrile electrophilicity, enhancing nucleophilic attack.
  • Electron-Donating Groups (e.g., -OCH3_3) : Stabilize intermediates in cyclization reactions.
  • Steric Effects : Bulky groups (e.g., -Ph) may hinder crystallization .

How to design experiments to probe the biological activity of Ethenetricarbonitrile derivatives?

Q. Advanced

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Modify substituents and measure IC50_{50} values.
  • In Silico Docking : AutoDock Vina predicts binding modes to target proteins .

What computational methods predict the non-linear optical (NLO) properties of Ethenetricarbonitrile derivatives?

Q. Advanced

  • DFT Calculations : Calculate hyperpolarizability (β\beta) using Gaussian09 with CAM-B3LYP functional.
  • Crystal Symmetry : Non-centrosymmetric space groups (e.g., P21_121_121_1) enhance NLO response.
  • Polarizability : Correlate with π-conjugation length and electron density delocalization .

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